

biological activity comparison of substituted 7h-pyrrolo[2,3-d]pyrimidine derivatives

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Compound of Interest

Compound Name: 7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

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A Comparative Guide to the Biological Activities of Substituted 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.^[1] This guide provides a comparative analysis of the biological activities of various substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their anticancer and antiviral properties. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

Substituted 7H-pyrrolo[2,3-d]pyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.^{[2][3]}

Kinase Inhibitory Activity

A primary mechanism of anticancer action for this class of compounds is the inhibition of protein kinases. Different substitution patterns on the 7H-pyrrolo[2,3-d]pyrimidine core lead to varying degrees of potency and selectivity against different kinases.

Table 1: Kinase Inhibitory Activity of Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound/Derivative	Target Kinase(s)	IC50 (nM)	Reference(s)
Compound 9 (Covalent Itk inhibitor)	Itk	Potent (exact value not specified)	[4]
Compound 12	Mps1	29	[5]
Compound 5k	EGFR, Her2, VEGFR2, CDK2	40-204	[6][7]
Compound 24 (AS1810722)	STAT6	Potent (exact value not specified)	[8]
Compound 13i	CK1δ	Strong inhibition (exact value not specified)	[9]
Compound 24 (HPK1 inhibitor)	HPK1	10.1	[10]
Compound 25b	FAK	5.4	[11]
Compound 51	c-Met	Potent (IC50 against cell lines 0.38-0.66 μM)	[12]

Cytotoxic and Anti-proliferative Activity

The kinase inhibitory effects of these derivatives translate into potent cytotoxic and anti-proliferative activities against a range of cancer cell lines.

Table 2: Anti-proliferative Activity of Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound/Derivative	Cancer Cell Line(s)	IC50 (μM)	Reference(s)
Pyrrolo[2,3-d]pyrimidine-imines	HT-29 (Colon cancer)	4.01 - 4.55	[13]
Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' (e.g., 5e, 5h, 5k, 5l)	Various (e.g., HepG2)	29 - 59	[6][14]
Compound 25b	A549 (Lung cancer)	3.2	[11]
Compound 51	A549, Hela, MCF-7	0.38 - 0.66	[12]
Compounds 8a, 8h, 8j, 9h, 9i, 9j, 9m, 9n, 9o	MDA-MB-468 (Breast cancer)	< 6.17	[15]

Antiviral Activity

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been a fruitful source of antiviral agents, with derivatives showing activity against a variety of viruses.[1]

Table 3: Antiviral Activity of Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound/Derivative	Virus(es)	Activity	Reference(s)
4,7-disubstituted derivatives (e.g., 1, 8, 11)	Zika Virus (ZIKV), Dengue Virus (DENV)	Promising antiviral agents	[16]
4-amino-5-bromo and 4-amino-5-iodo derivatives	Human cytomegalovirus (HCMV), Herpes simplex virus type 1 (HSV-1)	>5 log reduction in virus titer at 10-100 μ M	[17]
Compounds 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, 14f	Rotavirus Wa strain, Coxsackievirus B4	Significant antiviral activity	[18]

Experimental Protocols

A variety of experimental methods have been employed to evaluate the biological activities of these compounds. Below are summaries of common protocols.

In Vitro Kinase Assays

These assays are used to determine the direct inhibitory effect of a compound on a specific kinase. A common method is a radiometric assay or a fluorescence-based assay.

General Protocol:

- The purified kinase enzyme is incubated with the test compound at various concentrations.
- A substrate (e.g., a peptide or protein) and a co-factor (e.g., ATP, often radiolabeled) are added to initiate the phosphorylation reaction.
- The reaction is allowed to proceed for a defined period at a specific temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified.

- IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation/Cytotoxicity Assays (e.g., MTT Assay)

These assays measure the effect of a compound on the viability and proliferation of cancer cells.

General Protocol:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[13]
- A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Viable cells with active mitochondrial reductases convert the MTT into a colored formazan product.
- The formazan is solubilized, and the absorbance is measured at a specific wavelength.
- The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[15]

Antiviral Assays (e.g., Plaque Reduction Assay)

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.

General Protocol:

- A confluent monolayer of host cells is infected with a known amount of virus.
- The infected cells are then overlaid with a semi-solid medium containing various concentrations of the test compound.

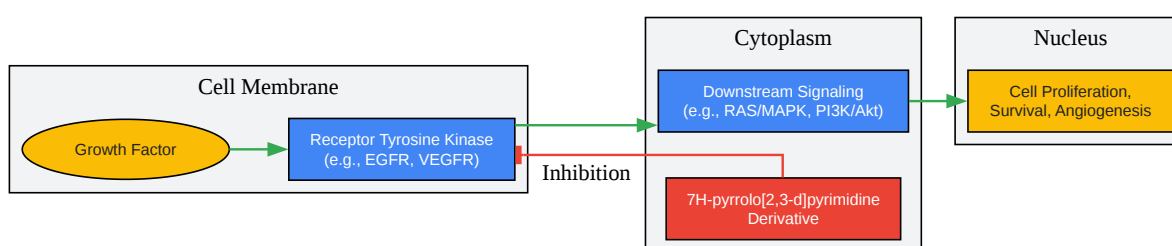
- The plates are incubated to allow for viral replication and the formation of plaques (zones of cell death).
- The plaques are stained and counted.
- The percentage of plaque reduction is calculated relative to an untreated virus control, and the effective concentration (e.g., EC50) is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of substituted 7H-pyrrolo[2,3-d]pyrimidines are often mediated through their interaction with specific signaling pathways.

Kinase Inhibition and Downstream Signaling

Many of the targeted kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. For example, inhibition of kinases in the EGFR or VEGFR pathways can block downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to apoptosis and cell cycle arrest in cancer cells.[6]



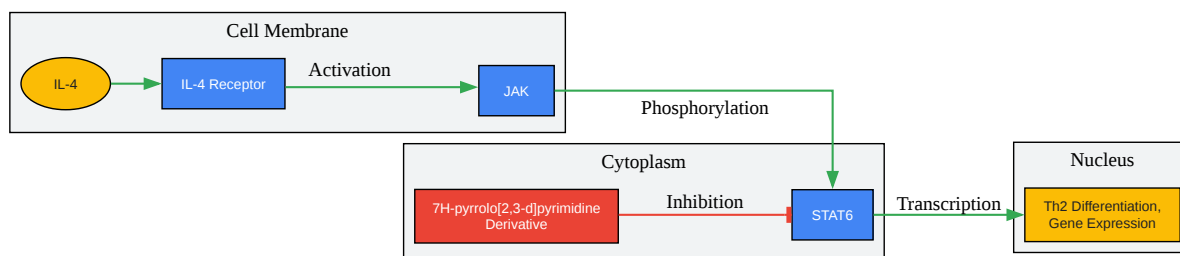
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Caption: Inhibition of receptor tyrosine kinases by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

STAT6 Signaling Pathway in Immune Response

Some derivatives act as inhibitors of STAT6, a key transcription factor in the IL-4 signaling pathway, which is important in Th2 cell-mediated immune responses. Inhibition of STAT6 can

be a therapeutic strategy for allergic and inflammatory diseases.[8]

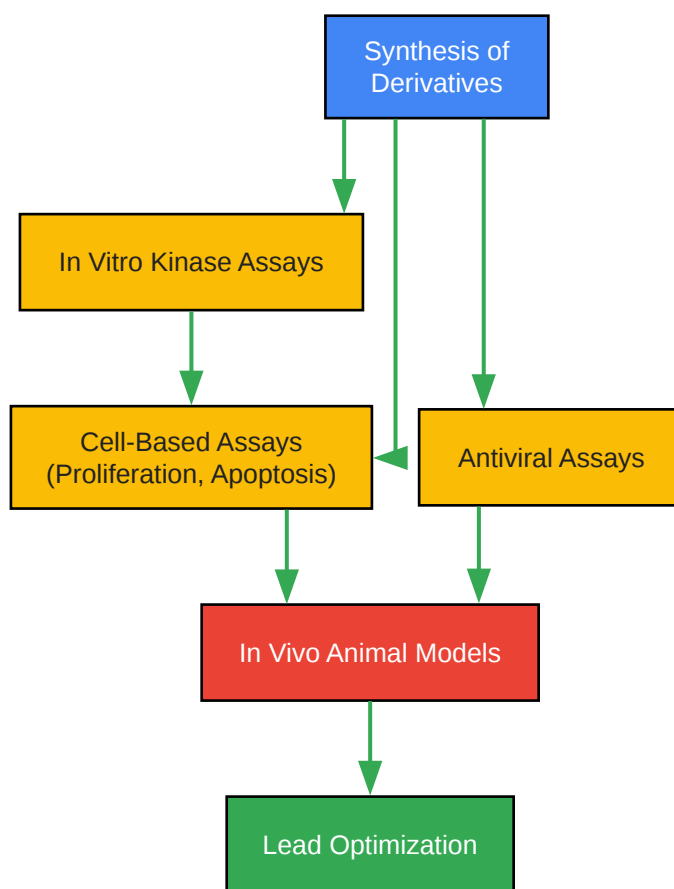


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Caption: Inhibition of the STAT6 signaling pathway by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Workflow for Biological Evaluation

The overall process of evaluating the biological activity of new 7H-pyrrolo[2,3-d]pyrimidine derivatives typically follows a standardized workflow.



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Caption: General experimental workflow for the biological evaluation of novel compounds.

In conclusion, the 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics with a wide range of biological activities. The data presented in this guide highlights the significant potential of these compounds as anticancer and antiviral agents. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective drug candidates.

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